molecular formula C13H18BClN2O2 B8129770 3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl

3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl

Cat. No.: B8129770
M. Wt: 280.56 g/mol
InChI Key: AWGDEDRCDWEWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.

    Introduction of the benzonitrile moiety: This step involves the coupling of the dioxaborolane intermediate with a suitable benzonitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Palladium catalysts and base conditions are typically employed for cross-coupling reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various biaryl compounds through cross-coupling reactions.

Scientific Research Applications

3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness

3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, HCl stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16;/h5-7H,16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGDEDRCDWEWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.